(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
Overview
Description
The compound (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane is a complex organic molecule that features a combination of bromophenyl, sulfonyl, cyclohexyl, ethoxy, tert-butyl, and diphenylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a bromophenyl compound using a sulfonyl chloride reagent under basic conditions.
Cyclohexylation: The bromophenyl sulfonyl intermediate is then reacted with a cyclohexylating agent to introduce the cyclohexyl group.
Ethoxylation: The cyclohexylated intermediate undergoes ethoxylation using an ethoxy reagent.
Introduction of the Tert-Butyl Group: The ethoxylated intermediate is then reacted with a tert-butylating agent.
Diphenylsilane Coupling: Finally, the compound is coupled with diphenylsilane under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions may include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of the sulfonyl and bromophenyl groups suggests possible activity as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-((3-Chlorophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
- (2-(4-((3-Methylphenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
- (2-(4-((3-Fluorophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
Uniqueness
The uniqueness of (2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane lies in the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[4-(3-bromophenyl)sulfonylcyclohexyl]ethoxy-tert-butyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37BrO3SSi/c1-30(2,3)36(28-13-6-4-7-14-28,29-15-8-5-9-16-29)34-22-21-24-17-19-26(20-18-24)35(32,33)27-12-10-11-25(31)23-27/h4-16,23-24,26H,17-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBPCMOPURGCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CCC(CC3)S(=O)(=O)C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37BrO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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